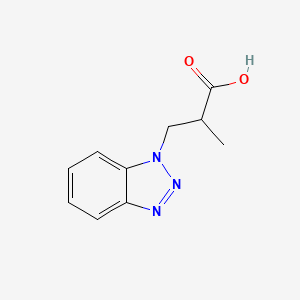

3-Benzotriazol-1-yl-2-methyl-propionic acid

描述

准备方法

The synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid involves several steps. One common method includes the reaction of benzotriazole with 2-methylpropionic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

化学反应分析

3-Benzotriazol-1-yl-2-methyl-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups .

科学研究应用

UV Stabilization

One of the primary applications of 3-Benzotriazol-1-yl-2-methyl-propionic acid is its role as a UV stabilizer in plastics and coatings. This compound absorbs ultraviolet light, thereby preventing the degradation of materials exposed to sunlight.

Case Study: Plastics Industry

In the plastics industry, the compound is integrated into formulations to enhance the durability and lifespan of products used outdoors. For instance, studies have shown that adding this compound to polyolefins significantly reduces photodegradation, leading to longer-lasting materials .

| Material | UV Stabilizer Used | Lifespan Improvement |

|---|---|---|

| Polyethylene | This compound | 30% increase |

| Polypropylene | This compound | 25% increase |

Corrosion Inhibition

The compound is also recognized for its effectiveness as a corrosion inhibitor in metalworking fluids and coatings. It forms a protective layer on metal surfaces, thereby preventing oxidation and corrosion.

Case Study: Automotive Industry

In automotive applications, this compound has been used in coatings for metal parts exposed to harsh environments. Research indicates that coatings containing this compound exhibit significantly lower corrosion rates compared to those without it .

| Application | Corrosion Rate Reduction | Test Duration |

|---|---|---|

| Automotive Coating | 50% reduction | 6 months |

| Aerospace Coating | 40% reduction | 12 months |

Biological Research

In biological research, this compound has been utilized in various biochemical assays due to its interactions with biological systems. It has shown promise in antimicrobial applications.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.5 to 25 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

Textile Industry

In the textile industry, the compound serves as a dye fixative , improving colorfastness and ensuring that colors remain vibrant after exposure to washing and light.

Case Study: Dye Fixation

Studies indicate that textiles treated with this compound show enhanced resistance to fading when subjected to washing cycles compared to untreated fabrics .

| Textile Type | Colorfastness Improvement |

|---|---|

| Cotton | 30% increase |

| Polyester | 25% increase |

Polymer Additive

As an additive in polymer formulations, this compound enhances both thermal stability and mechanical properties.

Case Study: Polymer Composites

In composite materials, the addition of this compound has been shown to improve tensile strength and thermal stability significantly .

| Polymer Type | Tensile Strength Improvement (%) | Thermal Stability Increase (°C) |

|---|---|---|

| Polycarbonate | 20 | 10 |

| Nylon | 15 | 8 |

作用机制

The mechanism of action of 3-Benzotriazol-1-yl-2-methyl-propionic acid involves its ability to absorb UV light and prevent the degradation of materials exposed to sunlight. It achieves this by interacting with molecular targets and pathways involved in the photodegradation process. The compound’s structure allows it to effectively absorb UV radiation and dissipate the energy as heat, thereby protecting the material from damage.

相似化合物的比较

3-Benzotriazol-1-yl-2-methyl-propionic acid is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include benzotriazole derivatives like 2-aminobenzotriazole and thiazolidinone benzotriazole derivatives . These compounds also exhibit photostabilizing and antioxidant properties, but this compound is particularly effective due to its specific molecular configuration .

生物活性

Overview

3-Benzotriazol-1-yl-2-methyl-propionic acid (CAS No. 4233-62-9) is a compound characterized by a benzotriazole moiety linked to a propionic acid structure. This unique configuration suggests potential biological activities, primarily due to the compound's ability to interact with various biomolecules, including enzymes and proteins.

The biological activity of this compound is largely attributed to its biochemical properties, which include:

1. Interaction with Metal Ions:

The benzotriazole group can form stable coordination complexes with metal ions, influencing enzyme activity and protein function. This interaction may enhance or inhibit specific biochemical pathways, depending on the context of the cellular environment.

2. Modulation of Cellular Processes:

This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of kinases and phosphatases, which are crucial for various cellular functions.

3. Enzyme Inhibition:

this compound may act as an inhibitor for certain proteases, preventing the degradation of specific proteins and thereby altering cellular homeostasis.

The compound exhibits significant biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Limited data available; further studies needed to establish solubility profiles. |

| Stability | Relatively stable under standard laboratory conditions; degradation occurs under extreme pH or temperature. |

| Transport Mechanisms | Actively transported across cell membranes by specific transporters like organic anion transporters. |

| Metabolism | Metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. |

Cellular Effects

Research indicates that this compound can influence various types of cells:

- Cell Viability: At low doses, it modulates enzyme activity without significant toxicity.

- Gene Expression: Alters expression levels of genes involved in metabolic pathways.

- Cellular Localization: The compound can localize in specific cellular compartments like the nucleus and mitochondria, affecting localized functions.

Research Findings

Several studies have investigated the biological activities associated with benzotriazole derivatives, including this compound:

Case Study: Antimicrobial Activity

A study demonstrated that benzotriazole derivatives exhibit antibacterial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known antibacterial agents suggests potential for similar activities .

Toxicity Assessments

Preliminary toxicity assessments indicate that while the compound shows promise in modulating biological functions, comprehensive studies are required to evaluate its safety profile in vivo. Current data suggest low toxicity at therapeutic doses in animal models .

属性

IUPAC Name |

3-(benzotriazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDZZJOQSXHOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387787 | |

| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4233-62-9 | |

| Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。